4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Physicochemical profiling Lipophilicity Drug-likeness

Procure 4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (MW 323.41) as a conformationally pre-organized GlyT1 inhibitor scaffold. This compound uniquely combines a pyridine-4-carbonyl H-bond acceptor, a piperazine conformational linker, and a polar thiane-1,1-dione sulfone. Its balanced CNS drug-likeness (XLogP3=0.1, TPSA=79 Ų, HBD=0) makes it ideal for SAR head-to-head comparisons with other heteroaryl-carbonyl analogs in the Boehringer Ingelheim patent series. Use as a tool compound for fragment-based structural biology and for benchmarking sulfone-mediated solubility/permeability improvements.

Molecular Formula C15H21N3O3S
Molecular Weight 323.41
CAS No. 1904409-45-5
Cat. No. B2613934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
CAS1904409-45-5
Molecular FormulaC15H21N3O3S
Molecular Weight323.41
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C15H21N3O3S/c19-15(13-1-5-16-6-2-13)18-9-7-17(8-10-18)14-3-11-22(20,21)12-4-14/h1-2,5-6,14H,3-4,7-12H2
InChIKeyWLZQRNLJWJRUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (CAS 1904409-45-5): Structural Identity and Scaffold Classification for Research Procurement


4-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (CAS 1904409-45-5; synonym: [4-(1,1-dioxothian-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone) is a heterocyclic small molecule with molecular formula C15H21N3O3S and molecular weight 323.41 g/mol [1]. The compound integrates three pharmacophoric elements within a single framework: a pyridine-4-carbonyl moiety, a piperazine linker, and a thiane-1,1-dione (cyclic sulfone) ring [1]. Its core scaffold, 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione, is explicitly claimed in US patent US9233953B2 covering derivatives that inhibit glycine transporter-1 (GlyT1), a target of therapeutic interest for schizophrenia and cognitive disorders [2]. The compound is commercially available from multiple suppliers for research use, with reported purity specifications of ≥95% .

Why Generic Substitution Fails: Structural Differentiation of 4-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione from In-Class Analogs


Compounds sharing the piperazine-thiane-1,1-dione core or the pyridine-4-carbonyl-piperazine fragment cannot be considered interchangeable with CAS 1904409-45-5. The target compound is distinguished by the simultaneous presence of three structural modules—the pyridine-4-carbonyl hydrogen bond acceptor, the piperazine conformational linker, and the polar thiane-1,1-dione sulfone—which together define a unique pharmacophoric and physicochemical signature [1]. Removal of any single module fundamentally alters the property profile: the pyridine-4-carbonyl-piperazine fragment alone (CAS 39640-04-5) lacks the sulfone-mediated polarity and reduced lipophilicity provided by the thiane-1,1-dione ; conversely, the piperazine-thiane-1,1-dione core without the pyridine-4-carbonyl (CAS 914654-81-2) loses the heteroaromatic hydrogen-bonding and π-stacking capacity . The GlyT1 patent literature demonstrates that even minor substituent changes on the terminal carbonyl position of this scaffold produce order-of-magnitude differences in transporter inhibition potency [2], underscoring that broad class membership does not predict functional equivalence.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison Data for 4-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione


Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. Pyridine-4-Carbonyl-Piperazine Fragment and Gliclazide

The target compound exhibits a computed XLogP3 of 0.1 [1], substantially lower than the pyridine-4-carbonyl-piperazine fragment alone (CAS 39640-04-5; predicted XLogP3 ~0.9 based on fragment contribution) and markedly lower than gliclazide (CAS 21187-98-4; XLogP3 ~2.1), which shares the identical molecular formula (C15H21N3O3S, MW 323.41) but possesses an entirely different sulfonylurea scaffold [2]. The approximately 0.8 log unit reduction relative to the fragment and 2.0 log unit reduction relative to gliclazide is attributable to the polar thiane-1,1-dione sulfone group. This places the target compound in the near-neutral lipophilicity range considered favorable for balanced solubility and passive membrane permeability.

Physicochemical profiling Lipophilicity Drug-likeness CNS penetration prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile: CNS Drug-Likeness Differentiation from Same-Formula Comparator Gliclazide

The target compound has a computed TPSA of 79 Ų with zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5) [1]. Gliclazide, despite sharing the identical molecular formula (C15H21N3O3S), has a TPSA of approximately 107 Ų with HBD = 2 and HBA = 5 [2]. The substantially lower TPSA and absence of hydrogen bond donors in the target compound place it within the favorable CNS drug-likeness window (TPSA < 90 Ų, HBD ≤ 3) as defined by the widely cited Wager criteria for brain penetration [3]. Gliclazide exceeds the TPSA threshold and possesses two HBDs, predicting significantly lower passive blood-brain barrier permeability.

CNS drug-likeness Blood-brain barrier permeability TPSA Hydrogen bonding

GlyT1 Inhibitor Scaffold Classification: Class-Level Evidence from Boehringer Ingelheim Patent Series

The core scaffold 4-(piperazinylcarbonyl)thiane-1,1-dione, of which the target compound is a specific exemplar (pyridine-4-carbonyl substituted), is the subject of US patent US9233953B2 assigned to Boehringer Ingelheim, claiming derivatives as glycine transporter-1 (GlyT1) inhibitors [1]. Within this patent series, structurally related analogs bearing varied aryl/heteroaryl carbonyl substituents on the piperazine nitrogen exhibit GlyT1 IC50 values spanning from 2.5 nM to >1,000 nM in human JAR cell [³H]glycine uptake assays [2][3]. The pyridine-4-carbonyl substituent present in the target compound provides a nitrogen-centered hydrogen bond acceptor at the para-position of the aromatic ring, a motif that has been independently validated in GlyT1 inhibitor pharmacophore models as a key interaction point with the transporter binding site [4]. The target compound's specific GlyT1 IC50 has not been independently published in the peer-reviewed literature.

GlyT1 inhibition Schizophrenia Cognitive disorders Glycine transporter Scaffold hopping

Hydrogen Bond Donor Count (HBD = 0): Molecular Feature Differentiating Target Compound from Piperazine-Containing Analogs Bearing Free NH Groups

The target compound has a computed hydrogen bond donor count of zero (HBD = 0), as both nitrogen atoms of the piperazine ring are fully substituted—one with the pyridine-4-carbonyl group and the other with the thiane-1,1-dione ring [1]. The closest core scaffold, 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione (CAS 914654-81-2), possesses one hydrogen bond donor (the free piperazine NH; HBD = 1) . The structurally related intermediate 1-(pyridine-4-carbonyl)piperazine (CAS 39640-04-5) also bears one HBD from the unsubstituted piperazine nitrogen . The reduction from HBD = 1 to HBD = 0 in the target compound is predicted to improve passive membrane permeability, reduce P-glycoprotein efflux susceptibility, and lower the potential for hydrogen-bond-mediated metabolic oxidation, as described in established drug design principles [2].

Hydrogen bonding Membrane permeability CYP450 metabolism Drug design

Rotatable Bond Count and Molecular Complexity: Conformational Pre-organization vs. Flexible Analogs

The target compound contains only 2 rotatable bonds and has a molecular complexity score of 475 [1]. By comparison, 1-(pyridine-4-carbonyl)-4-(thiophene-2-carbonyl)piperazine (CAS not available; molecular weight 301 Da) contains 3 rotatable bonds with lower complexity, and 4-{4-[2-(thiophen-2-yl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione (CAS 1904226-43-2) contains 4 rotatable bonds [2][3]. The reduced rotatable bond count in the target compound implies a more conformationally constrained scaffold, which may confer a lower entropic penalty upon target binding and potentially higher ligand efficiency, as predicted by the conformational restriction principle widely applied in fragment-based and structure-based drug design [4].

Conformational analysis Entropic binding penalty Ligand efficiency Scaffold complexity

Evidence-Backed Research and Industrial Application Scenarios for 4-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (CAS 1904409-45-5)


GlyT1 Transporter Inhibitor Scaffold-Hopping and SAR Expansion

The target compound directly accesses the 4-(piperazinylcarbonyl)thiane-1,1-dione scaffold claimed in Boehringer Ingelheim's GlyT1 inhibitor patent series (US9233953B2) [1]. Researchers can use this compound as a reference point for exploring SAR at the terminal heteroaryl position, where the pyridine-4-carbonyl substituent represents one point in the pharmacophore matrix alongside other heteroaryl variants that exhibit GlyT1 IC50 values ranging from 2.5 nM to >1 µM [2]. This makes the compound suitable as a tool compound for head-to-head SAR comparisons against other heteroaryl-carbonyl analogs within the same patent-defined chemical series.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

With a computed TPSA of 79 Ų, XLogP3 of 0.1, and HBD = 0, the target compound falls within the optimal range for CNS drug-likeness as defined by multiparameter optimization criteria [1][2]. This profile predicts adequate passive blood-brain barrier permeability, positioning the compound as a starting point for neuroscience probe development where brain exposure is required. The zero HBD count and low lipophilicity differentiate it from the same-molecular-formula comparator gliclazide (TPSA = 107 Ų, XLogP3 = 2.1, HBD = 2), which is peripherally restricted [3].

Conformationally Constrained Fragment for Structure-Based Drug Design

The target compound's low rotatable bond count (nRot = 2) and relatively high molecular complexity (475) indicate a degree of conformational pre-organization that is advantageous in fragment-based drug discovery [1][2]. The compound can serve as a fragment-like scaffold (MW = 323, within the 'rule of three' extended range) for X-ray crystallography or cryo-EM-based structural biology studies, where the thiane-1,1-dione sulfone provides a strong anomalous scattering signal for sulfur-based phasing and the pyridine nitrogen enables hydrogen-bonding interactions detectable in electron density maps.

Physicochemical Tool Compound for Sulfone-Containing Analog Series Benchmarking

The compound's balanced physicochemical profile (XLogP3 = 0.1; TPSA = 79 Ų) makes it a useful benchmarking standard for evaluating the impact of the thiane-1,1-dione sulfone group on solubility, permeability, and metabolic stability relative to non-sulfone analogs [1]. Procurement of this compound alongside the corresponding core intermediate 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione (CAS 914654-81-2) and the pyridine-4-carbonyl-piperazine fragment (CAS 39640-04-5) enables systematic deconvolution of each structural module's contribution to the overall property profile [2][3].

Quote Request

Request a Quote for 4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.